molecular formula C26H27N3O3 B11641596 2-{[(E)-azepan-1-ylmethylidene]amino}-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile

2-{[(E)-azepan-1-ylmethylidene]amino}-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile

Cat. No.: B11641596
M. Wt: 429.5 g/mol
InChI Key: GVCCWRKLYXYUHA-MTDXEUNCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(E)-azepan-1-ylmethylidene]amino}-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile is a complex organic compound with a furan ring substituted with azepane, methoxyphenyl, and carbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(E)-azepan-1-ylmethylidene]amino}-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of azepane with a suitable aldehyde to form the azepan-1-ylmethylidene intermediate. This intermediate is then reacted with 4,5-bis(4-methoxyphenyl)furan-3-carbonitrile under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize the yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions

2-{[(E)-azepan-1-ylmethylidene]amino}-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

2-{[(E)-azepan-1-ylmethylidene]amino}-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(E)-azepan-1-ylmethylidene]amino}-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(E)-azepan-1-ylmethylidene]amino}-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile is unique due to the presence of the azepan-1-ylmethylidene group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C26H27N3O3

Molecular Weight

429.5 g/mol

IUPAC Name

2-[(E)-azepan-1-ylmethylideneamino]-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile

InChI

InChI=1S/C26H27N3O3/c1-30-21-11-7-19(8-12-21)24-23(17-27)26(28-18-29-15-5-3-4-6-16-29)32-25(24)20-9-13-22(31-2)14-10-20/h7-14,18H,3-6,15-16H2,1-2H3/b28-18+

InChI Key

GVCCWRKLYXYUHA-MTDXEUNCSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=C(OC(=C2C#N)/N=C/N3CCCCCC3)C4=CC=C(C=C4)OC

Canonical SMILES

COC1=CC=C(C=C1)C2=C(OC(=C2C#N)N=CN3CCCCCC3)C4=CC=C(C=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.